2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a thio-linked acetamide moiety terminating in a thiazol-2-yl ring (Fig. 1). The thiazole moiety contributes to heterocyclic diversity, a common feature in kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c1-26-12-4-3-11(9-13(12)27-2)17-22-21-14-5-6-16(23-24(14)17)29-10-15(25)20-18-19-7-8-28-18/h3-9H,10H2,1-2H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCBALRJJAZKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 410.46 g/mol
- CAS Number : 1021099-21-7
The compound features a thiazole group linked to an acetamide moiety and a triazolopyridazine core with a dimethoxyphenyl substituent. The presence of these diverse functional groups contributes to its potential biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have shown that similar compounds with triazole and pyridazine structures possess significant anticancer properties. For instance, derivatives of triazole-thiones have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF-7, with IC values ranging from 7.01 µM to 14.31 µM .
- The mechanism is believed to involve the inhibition of key signaling pathways in cancer cell proliferation and survival.
-
Antimicrobial Properties :
- Compounds containing thiazole and triazole moieties are known for their antimicrobial activities. For example, studies have indicated that related triazole derivatives exhibit antibacterial effects against various pathogens . The compound's thioether linkage may enhance its interaction with microbial targets.
-
Anti-inflammatory Effects :
- The presence of thiazole in the structure suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response . Inhibitory concentrations for COX-II have been reported as low as 0.011 µM for structurally related compounds .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazolo[4,3-b]pyridazine core may inhibit enzymes involved in cell signaling pathways related to cancer progression and inflammation.
- Receptor Modulation : The dimethoxyphenyl group may enhance binding affinity to receptors involved in cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Study | Compound | Activity | IC |
|---|---|---|---|
| Xia et al. (2020) | Triazole derivatives | Anticancer | 7.01 µM (HeLa) |
| Wang et al. (2022) | Thiazole-linked compounds | COX-II inhibition | 0.011 µM |
| Alegaon et al. (2023) | Pyrazole derivatives | Anti-inflammatory | 1.33 µM |
These findings suggest that modifications in the molecular structure can significantly influence biological activity.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit significant antitumor properties. The presence of the triazole ring in this compound suggests potential efficacy against various cancer types. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds containing thiazole and triazole rings have been explored for their antimicrobial activities. Preliminary studies suggest that 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide may exhibit antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Effects
The compound's structural components may also contribute to anti-inflammatory effects. Similar thiazole derivatives have shown promise in reducing inflammation in various models, indicating that this compound could be further investigated for its anti-inflammatory potential .
Case Study: Synthesis and Biological Evaluation
A study focused on synthesizing various derivatives based on the core structure of this compound revealed significant biological activity. The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines. Results indicated that certain modifications to the thiazole or triazole moieties enhanced antitumor activity .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Physicochemical Properties of Analogs
Key Observations:
Core Heterocycle Diversity: The target compound’s triazolo-pyridazine core is distinct from triazinoquinazoline (e.g., compound 4.8 ) or pyrimidine (e.g., compound 19 ) scaffolds. Substituent positioning (e.g., 3- vs. 6-substitution) significantly impacts bioactivity. For example, the 3-methyl analog (CAS 108825-65-6) targets Lin-28/let-7 interactions in cancer stem cells (CSCs) , whereas the 3,4-dimethoxyphenyl group in the target compound may improve solubility or binding affinity.
Functional Group Impact: Thioether Linkage: Present in both the target compound and triazinoquinazoline derivatives (e.g., 4.8 ), this group enhances metabolic stability compared to oxygen ethers. Acetamide Termini: Thiazol-2-yl (target) vs. benzothiazole (compound 19 ) or thiadiazole (compound 4.8 ) alters electronic properties.
Substituent Effects :
- 3,4-Dimethoxyphenyl vs. 3-Methyl : The methoxy groups in the target compound may engage in hydrogen bonding or π-stacking absent in the methyl-substituted analog (CAS 108825-65-6), which relies on hydrophobic interactions .
- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in 891117-12-7 increases steric bulk compared to the target’s 3,4-dimethoxy substitution, possibly affecting binding pocket accommodation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
